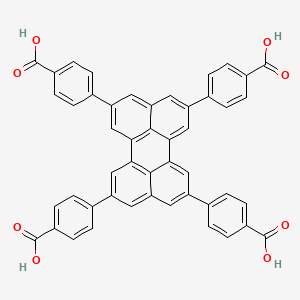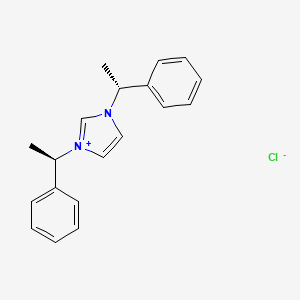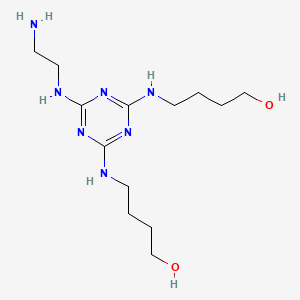![molecular formula C58H40N4 B8197721 2,2',2'',2'''-(Ethene-1,1,2,2-tetrayltetrakis([1,1'-biphenyl]-4',4-diyl))tetraacetonitrile](/img/structure/B8197721.png)
2,2',2'',2'''-(Ethene-1,1,2,2-tetrayltetrakis([1,1'-biphenyl]-4',4-diyl))tetraacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,2’‘,2’‘’-(Ethene-1,1,2,2-tetrayltetrakis([1,1’-biphenyl]-4’,4-diyl))tetraacetonitrile is a complex organic compound characterized by its unique structure, which includes multiple biphenyl groups and acetonitrile functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’‘,2’‘’-(Ethene-1,1,2,2-tetrayltetrakis([1,1’-biphenyl]-4’,4-diyl))tetraacetonitrile typically involves multiple steps, starting from simpler biphenyl derivatives. One common approach is the nucleophilic substitution reaction, where 4-bromobiphenyl is reacted with a suitable ethene derivative under basic conditions to form the desired product. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and a strong base like potassium carbonate (K2CO3).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as column chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’,2’‘,2’‘’-(Ethene-1,1,2,2-tetrayltetrakis([1,1’-biphenyl]-4’,4-diyl))tetraacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of corresponding amines or alcohols.
Substitution: The biphenyl groups can participate in electrophilic aromatic substitution reactions, where substituents like nitro groups or halogens can be introduced using reagents like nitric acid (HNO3) or halogens (Cl2, Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: HNO3 in sulfuric acid for nitration, Cl2 or Br2 in the presence of a catalyst for halogenation.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Nitro or halogenated biphenyl derivatives.
Applications De Recherche Scientifique
2,2’,2’‘,2’‘’-(Ethene-1,1,2,2-tetrayltetrakis([1,1’-biphenyl]-4’,4-diyl))tetraacetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 2,2’,2’‘,2’‘’-(Ethene-1,1,2,2-tetrayltetrakis([1,1’-biphenyl]-4’,4-diyl))tetraacetonitrile largely depends on its application. In the context of fluorescent probes, the compound’s mechanism involves the absorption of light and subsequent emission of fluorescence, which can be used to detect specific biological or chemical targets. The molecular targets and pathways involved include interactions with specific proteins, nucleic acids, or other biomolecules, leading to changes in fluorescence intensity or wavelength.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrakis(4-carboxyphenyl)ethylene: Similar in structure but with carboxylic acid groups instead of acetonitrile groups.
Tetrakis(4-bromophenyl)ethylene: Contains bromine atoms instead of acetonitrile groups, leading to different reactivity and applications.
Tetrakis(4-aminophenyl)ethylene: Features amino groups, which can participate in different types of chemical reactions compared to acetonitrile groups.
Uniqueness
2,2’,2’‘,2’‘’-(Ethene-1,1,2,2-tetrayltetrakis([1,1’-biphenyl]-4’,4-diyl))tetraacetonitrile is unique due to its combination of biphenyl and acetonitrile functionalities, which provide distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and organic synthesis, where other similar compounds may not be as effective.
Propriétés
IUPAC Name |
2-[4-[4-[1,2,2-tris[4-[4-(cyanomethyl)phenyl]phenyl]ethenyl]phenyl]phenyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H40N4/c59-37-33-41-1-9-45(10-2-41)49-17-25-53(26-18-49)57(54-27-19-50(20-28-54)46-11-3-42(4-12-46)34-38-60)58(55-29-21-51(22-30-55)47-13-5-43(6-14-47)35-39-61)56-31-23-52(24-32-56)48-15-7-44(8-16-48)36-40-62/h1-32H,33-36H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWSBOQISDUMLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)C2=CC=C(C=C2)C(=C(C3=CC=C(C=C3)C4=CC=C(C=C4)CC#N)C5=CC=C(C=C5)C6=CC=C(C=C6)CC#N)C7=CC=C(C=C7)C8=CC=C(C=C8)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H40N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
793.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(R)-2-([2,2'-Bipyridin]-6-yl)-4-phenyl-4,5-dihydrooxazole](/img/structure/B8197639.png)
![(1S)-tert-Butyl 6-bromo-1-(1,1-dimethylethylsulfinamido)-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B8197660.png)


![2-amino-4-[4-(3-amino-4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B8197678.png)
![Dibenzo[g,p]chrysen-2,3,6,7,10,11,14,15-octaol](/img/structure/B8197691.png)

![(4R,5R)-2-([2,2'-Bipyridin]-6-yl)-4,5-diphenyl-4,5-dihydrooxazole](/img/structure/B8197707.png)


![2-(3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B8197719.png)



